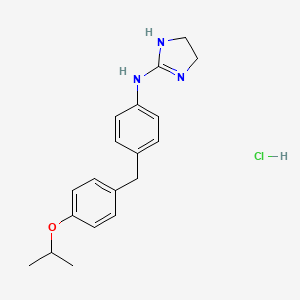

Ro 1138452 hydrochloride

Description

Properties

Molecular Formula |

C19H24ClN3O |

|---|---|

Molecular Weight |

345.9 g/mol |

IUPAC Name |

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |

InChI |

InChI=1S/C19H23N3O.ClH/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19;/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22);1H |

InChI Key |

OYPSAMWVIBGRMV-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3.Cl |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3.Cl |

Synonyms |

4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Ro 1138452 Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 1138452 hydrochloride is a potent, selective, and orally bioavailable small molecule that has been instrumental in elucidating the physiological and pathological roles of the prostacyclin receptor. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its molecular target, downstream signaling effects, and the experimental methodologies used for its characterization. Ro 1138452 acts as a high-affinity competitive antagonist of the prostacyclin (IP) receptor.[1][2] By binding to this G-protein coupled receptor, it effectively blocks the canonical Gs-adenylyl cyclase-cAMP signaling pathway typically initiated by prostacyclin (PGI2) and its analogs.[3][4] This guide details the binding kinetics, functional antagonism, and selectivity profile of Ro 1138452, providing researchers with a comprehensive understanding of its utility as a pharmacological tool and its potential as a therapeutic agent in inflammatory and nociceptive conditions.[3]

Introduction: The Prostacyclin (IP) Receptor System

Prostacyclin (PGI2) is a lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a crucial role in a wide array of physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation and pain.[3][5] PGI2 exerts its effects by activating the prostacyclin (IP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[6] The IP receptor is primarily coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This signaling cascade is central to the biological effects of prostacyclin.

The development of selective antagonists for the IP receptor has been critical for dissecting its specific functions, as the lack of such tools previously hampered research.[3] Ro 1138452 emerged from a drug discovery program at Roche as a structurally distinct, potent, and selective IP receptor antagonist, providing a valuable tool for both basic research and potential therapeutic development.[3][4]

Core Mechanism of Action: Competitive Antagonism at the IP Receptor

The primary mechanism of action of Ro 1138452 is its function as a selective competitive antagonist at the prostacyclin (IP) receptor.[8][9]

High-Affinity Binding

Ro 1138452 demonstrates high-affinity binding to both human and rat IP receptors.[3] This has been consistently shown across different experimental systems, including native receptors in human platelets and recombinant receptors expressed in cell lines like Chinese Hamster Ovary (CHO-K1) cells.[3][8] Radioligand binding assays, typically using the radiolabeled PGI2 analog [3H]-iloprost, are employed to determine the binding affinity (Ki).

-

In human platelets (native receptors): pKi = 9.3 ± 0.1[1][3]

-

In recombinant human IP receptor systems: pKi = 8.7 ± 0.06[1][3]

The high affinity of Ro 1138452 for the IP receptor is the foundation of its potent antagonist activity. It effectively competes with endogenous ligands like PGI2 and synthetic agonists for the receptor's binding site.

Functional Antagonism

Beyond simple binding, Ro 1138452 is a potent functional antagonist. It blocks the downstream signaling cascade initiated by IP receptor agonists. The canonical pathway involves the activation of adenylyl cyclase and subsequent accumulation of cAMP.[4]

Functional antagonism is typically measured by quantifying the inhibition of agonist-induced cAMP accumulation.[3] In these assays, cells expressing the IP receptor are stimulated with a potent agonist, such as carbaprostacyclin (cPGI2) or cicaprost, in the presence of varying concentrations of Ro 1138452.[3][8] Ro 1138452 dose-dependently attenuates this cAMP production, demonstrating its ability to block receptor signaling.[1][4]

Interestingly, some studies have described the antagonism by Ro 1138452 as pseudo-irreversible in certain cell types, such as human airway epithelial cells.[10] This suggests that the dissociation of Ro 1138452 from the receptor is exceptionally slow, meaning that even after washout of the compound, the receptor remains blocked for an extended period.[10] This characteristic is crucial to consider when designing experiments, as its effects can be long-lasting.[10]

Signaling Pathway Modulation

The interaction of Ro 1138452 with the IP receptor directly impacts intracellular signaling. By blocking agonist binding, it prevents the Gs protein-mediated activation of adenylyl cyclase.

Diagram: IP Receptor Signaling and Antagonism by Ro 1138452

Caption: Mechanism of Ro 1138452 action on the IP receptor signaling pathway.

By preventing the increase in cAMP, Ro 1138452 blocks downstream effects such as the activation of Protein Kinase A (PKA).[10] This mechanism is responsible for its observed physiological effects, including the reversal of PGI2-induced vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses like chemokine release.[8][10]

Selectivity Profile

A critical attribute of a pharmacological tool is its selectivity. Ro 1138452 is highly selective for the IP receptor over other prostanoid receptors, such as EP, FP, and TP receptors.[8] However, it is not perfectly selective across the entire receptome.

Studies have shown that Ro 1138452 displays measurable affinity for imidazoline I2 receptors and platelet-activating factor (PAF) receptors at concentrations higher than those required for IP receptor antagonism.[1][3][7]

| Receptor Target | Binding Affinity (pKi) |

| Prostacyclin (IP) Receptor | 8.7 - 9.3 [1][3] |

| Imidazoline I2 Receptor | 8.3[1][3] |

| Platelet-Activating Factor (PAF) Receptor | 7.9[1][3] |

| Other Prostanoid Receptors (EP, FP, TP) | Minimal affinity[8] |

Table 1: Selectivity profile of Ro 1138452.

This off-target activity is an important consideration for experimental design. Researchers should use concentrations of Ro 1138452 that are sufficient to antagonize the IP receptor while remaining below the threshold for significant engagement of I2 or PAF receptors to ensure that the observed effects are specifically due to IP receptor blockade.

Experimental Validation Protocols

The characterization of Ro 1138452's mechanism of action relies on a suite of standard pharmacological assays.

Protocol: Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of Ro 1138452 for the IP receptor.

Objective: To measure the ability of Ro 1138452 to displace a radiolabeled ligand from the IP receptor.

Materials:

-

Cell membranes prepared from CHO-K1 cells stably expressing the human IP receptor.

-

[3H]-iloprost (radioligand).

-

Ro 1138452 hydrochloride (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation fluid and counter.

Procedure:

-

Preparation: Prepare serial dilutions of Ro 1138452 in binding buffer.

-

Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of [3H]-iloprost (typically at its Kd value), and varying concentrations of Ro 1138452.

-

Total & Non-specific Binding: Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled agonist, e.g., cicaprost).

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Analysis: Calculate the specific binding at each concentration of Ro 1138452. Determine the IC50 value (concentration of Ro 1138452 that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Diagram: Competitive Binding Assay Workflow

Caption: Workflow for a radioligand competitive binding assay.

Protocol: Functional cAMP Accumulation Assay

This protocol determines the functional antagonist potency (pA2 or IC50) of Ro 1138452.

Objective: To measure the ability of Ro 1138452 to inhibit agonist-stimulated cAMP production.

Materials:

-

Live CHO-K1 cells stably expressing the human IP receptor.

-

Carbaprostacyclin (cPGI2) or other suitable IP agonist.

-

Ro 1138452 hydrochloride.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Cell Plating: Plate cells in a suitable format (e.g., 96-well or 384-well plate) and allow them to adhere overnight.

-

Pre-incubation: Remove media and add buffer containing a phosphodiesterase inhibitor and varying concentrations of Ro 1138452. Incubate for 15-30 minutes.

-

Stimulation: Add a fixed concentration of the IP agonist (typically the EC80 concentration) to all wells except the basal control.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Analysis: Plot the cAMP levels against the concentration of Ro 1138452. Use non-linear regression to fit a dose-response curve and determine the IC50 value, which reflects the functional potency of the antagonist.

Pharmacological Effects and Therapeutic Potential

The potent and selective antagonism of the IP receptor by Ro 1138452 translates into significant in vivo activity. It has demonstrated analgesic and anti-inflammatory effects in various rodent models.[1]

-

Analgesia: Ro 1138452 significantly reduces abdominal constrictions in acetic acid-induced writhing models.[1][3]

-

Anti-inflammation: It effectively reduces carrageenan-induced mechanical hyperalgesia and edema formation.[1][3]

These findings suggest that IP receptor signaling is a key component in the pathways of nociception and inflammation.[3] Therefore, antagonists like Ro 1138452 hold therapeutic potential for treating inflammatory pain conditions.[3] Furthermore, its use has been explored in other areas, such as its potential to promote myelination, which could be relevant for demyelinating disorders like multiple sclerosis.[11]

Conclusion

Ro 1138452 hydrochloride is a well-characterized, high-affinity, and selective competitive antagonist of the prostacyclin (IP) receptor. Its mechanism of action is centered on blocking the binding of endogenous and synthetic agonists to the IP receptor, thereby inhibiting the canonical Gs-adenylyl cyclase-cAMP signaling pathway. Its proven efficacy in preclinical models of pain and inflammation underscores the importance of the IP receptor in these pathologies. While its off-target affinities for I2 and PAF receptors must be considered in experimental design, Ro 1138452 remains an invaluable tool for researchers investigating prostanoid signaling and a foundational compound for the development of novel anti-inflammatory and analgesic therapies.

References

-

Bley, K. R., et al. (2006). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. British Journal of Pharmacology, 147(3), 335–345. [Link]

-

Jones, R. L., et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. British Journal of Pharmacology, 149(1), 110–119. [Link]

-

IP receptor | Prostanoid receptors - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

RO-1138452 - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). [Link]

-

Jones, R. L., et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. PubMed. [Link]

-

Woodward, D. F., et al. (2011). Prostanoid receptor antagonists: development strategies and therapeutic applications. British Journal of Pharmacology, 164(6), 1848–1868. [Link]

-

Bley, K. R., et al. (2006). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. PMC. [Link]

-

Ayer, L. M., et al. (2008). 4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells: IP-receptor-mediated inhibition of CXCL9 and CXCL10 release. Journal of Pharmacology and Experimental Therapeutics, 324(2), 815–826. [Link]

-

RO1138452 - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RO-1138452 [drugs.ncats.io]

- 5. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells: IP-receptor-mediated inhibition of CXCL9 and CXCL10 release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RO1138452 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Ro 1138452 hydrochloride as a selective IP receptor antagonist.

The Pharmacological Profile and Experimental Utility of Ro 1138452 Hydrochloride: A Selective Prostacyclin (IP) Receptor Antagonist

Executive Summary

Ro 1138452 hydrochloride (also known in the literature as CAY10441) is a highly potent, orally bioavailable, and selective antagonist of the prostacyclin (IP) receptor. For drug development professionals and molecular pharmacologists, isolating the specific contributions of the IP receptor from the broader prostanoid network (EP, DP, FP, and TP receptors) has historically been challenging due to ligand cross-reactivity. Ro 1138452 serves as an indispensable pharmacological tool compound, enabling researchers to dissect IP-mediated mechanisms in vasodilation, platelet aggregation, and inflammatory hyperalgesia.

This technical whitepaper synthesizes the mechanistic grounding, binding kinetics, and validated experimental protocols necessary for deploying Ro 1138452 in advanced preclinical research.

Mechanistic Overview: IP Receptor Signaling and Antagonism

The IP receptor is a G protein-coupled receptor (GPCR) primarily linked to the Gs alpha subunit. Upon activation by endogenous prostacyclin (PGI2) or synthetic analogues (e.g., cicaprost, treprostinil), the IP receptor stimulates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP). This secondary messenger activates Protein Kinase A (PKA), which subsequently mediates downstream physiological responses such as smooth muscle relaxation and the inhibition of platelet aggregation ().

Ro 1138452 functions as a competitive, pseudo-irreversible orthosteric antagonist at the IP receptor. By occupying the orthosteric binding site, it prevents the conformational changes required for Gs coupling. This effectively blunts cAMP accumulation, reversing IP-mediated vasodilation and anti-aggregatory effects ().

IP Receptor Signaling Pathway and Ro 1138452 Antagonism.

Pharmacological Profile & Binding Kinetics

Ro 1138452 demonstrates exceptional selectivity for the IP receptor over other prostanoid receptors (EP1-4, DP, FP, and TP), making it superior to older, non-selective antagonists.

Table 1: Binding Affinities and Functional Potency of Ro 1138452

| Parameter | Value | Experimental System / Tissue | Reference |

| pKi (Binding Affinity) | 9.3 ± 0.1 | Human Platelets | |

| pKi (Binding Affinity) | 8.7 ± 0.1 | Recombinant Human IP (CHO-K1) | |

| pA2 (Functional Antagonism) | 8.20 | Human Pulmonary Artery | |

| pIC50 (cAMP Inhibition) | 7.0 ± 0.07 | CHO-K1 Cells |

Causality Insight: Application scientists frequently note the discrepancy between the raw binding affinity (pKi ~9.3) and the functional cAMP inhibition (pIC50 ~7.0). This is a classic manifestation of receptor reserve (spare receptors) in recombinant systems. High receptor expression levels in CHO-K1 cells require a significantly higher concentration of the antagonist to achieve a 50% reduction in the maximal functional response, as the agonist only needs to occupy a fraction of the available receptors to trigger maximal AC stimulation.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with internal controls to validate the specific antagonism of Ro 1138452.

Protocol A: In Vitro cAMP Accumulation Assay

Objective: To quantify the functional antagonism of Ro 1138452 against an IP receptor agonist (e.g., cicaprost). Rationale: Measuring cAMP directly evaluates the downstream effector of Gs-coupled IP receptor activation, providing a highly sensitive functional readout.

Step-by-Step Methodology:

-

Cell Preparation: Seed CHO-K1 cells stably expressing the human IP receptor at a density of

cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO2. -

Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

-

Causality: Without IBMX, phosphodiesterases will rapidly hydrolyze transient cAMP spikes, leading to artificially low signal windows and false-negative functional readouts.

-

-

Antagonist Pre-treatment: Add Ro 1138452 at varying concentrations (10 pM to 10 μM) and incubate for 30 minutes. Include a vehicle control (0.1% DMSO) to establish the baseline.

-

Agonist Challenge: Stimulate cells with an EC80 concentration of cicaprost (typically 1-10 nM) for 15 minutes.

-

Causality: Utilizing an EC80 concentration (rather than an EC100) ensures a robust signal window while remaining sensitive to competitive antagonism. An EC100 would overwhelm the competitive antagonist, artificially shifting the apparent IC50.

-

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP using a TR-FRET or ELISA-based cAMP detection kit.

-

Data Analysis: Normalize data to the maximal response (cicaprost + vehicle) and calculate the IC50 using non-linear regression (four-parameter logistic equation). A rightward shift in the agonist dose-response curve with a Schild plot slope near 1.0 validates competitive antagonism.

Step-by-step experimental workflow for the cAMP accumulation assay.

Ex Vivo and In Vivo Applications

Beyond cellular assays, Ro 1138452 is a critical tool compound for dissecting the physiological roles of the IP receptor in complex tissues and whole organisms.

-

Vascular Reactivity (Ex Vivo): In isolated human pulmonary arteries pre-contracted with phenylephrine, prostacyclin analogues induce potent vasorelaxation. Pre-treatment with Ro 1138452 (1 μM) competitively shifts the concentration-response curve of the agonist cicaprost to the right. Because the Schild plot slope generated from this shift is close to unity, it self-validates that Ro 1138452 acts as a true competitive antagonist at the vascular smooth muscle IP receptor ().

-

Cough Reflex Modeling (In Vivo): Treprostinil, an IP agonist used clinically for pulmonary arterial hypertension, induces a dose-limiting cough. In guinea pig models, pre-treatment with Ro 1138452 (10 mg/kg i.p.) significantly inhibits treprostinil-induced cough, whereas selective EP and DP receptor antagonists do not. This elegantly proves that the adverse cough reflex is specifically mediated by the IP receptor rather than off-target prostanoid activation ().

-

Analgesia and Inflammation: Ro 1138452 exhibits excellent oral bioavailability. It demonstrates potent analgesic activity in rat models of hyperalgesia (e.g., carrageenan-induced paw edema), highlighting the critical role of peripheral IP receptors in inflammatory pain sensitization and validating the IP receptor as a potential non-NSAID target for pain management ().

References

-

Bley, K. R., et al. (2006). "RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335–345. URL:[Link]

-

Jones, R. L., et al. (2006). "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations." British Journal of Pharmacology, 149(1), 110–120. URL:[Link]

-

Clark, R. D., et al. (2004). "Discovery and SAR development of 2-(phenylamino) imidazolines as prostacyclin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 14(4), 1053-1056. URL:[Link]

-

Brozovich, S., et al. (2021). "Characterisation of cough evoked by inhaled treprostinil and treprostinil palmitil." European Respiratory Journal, 58(suppl 65) PA1515. URL:[Link]

In Vivo Analgesic and Anti-Inflammatory Effects of Ro 1138452 Hydrochloride: A Technical Guide to IP Receptor Antagonism

Executive Summary & Pharmacological Profile

Prostacyclin (PGI2) is a potent lipid mediator generated by the sequential action of cyclooxygenase (COX) and prostacyclin synthase during tissue injury. While historically recognized for its cardiovascular roles (vasodilation and platelet inhibition), PGI2 is also a critical driver of peripheral nociceptor sensitization and localized edema.

Ro 1138452 hydrochloride (also known as CAY10441) is a highly selective, orally bioavailable, non-prostanoid antagonist of the prostacyclin (IP) receptor. Exhibiting high affinity for both human and rodent IP receptors (

Mechanistic Pathway: Uncoupling PGI2-Mediated Sensitization

The analgesic and anti-inflammatory efficacy of Ro 1138452 is rooted in its ability to halt the Gs-protein coupled cascade. During inflammation, PGI2 binds to the IP receptor on primary afferent neurons, stimulating Adenylyl Cyclase (AC) and elevating intracellular cAMP. This activates Protein Kinase A (PKA), which phosphorylates and lowers the activation threshold of ion channels (e.g., TRPV1, Nav1.8), resulting in hyperalgesia. Concurrently, PGI2 acts on vascular smooth muscle to induce profound vasodilation, exacerbating plasma extravasation and edema.

By acting as a competitive orthosteric antagonist, Ro 1138452 prevents this phosphorylation-dependent sensitization and blunts vascular permeability.

Mechanism of Action: Ro 1138452 blocks PGI2-induced IP receptor activation and cAMP accumulation.

In Vivo Efficacy: Analgesic and Anti-Inflammatory Profiling

Ro 1138452 has been rigorously validated across multiple in vivo models of visceral, inflammatory, and neuropathic pain. Crucially, its effects are target-specific; it does not reverse mechanical allodynia induced by direct PGE2 injection, as PGE2 signals through EP2/EP4 receptors rather than the IP receptor . This lack of cross-reactivity provides a self-validating proof of its selectivity in vivo.

Quantitative Data Summary

| Experimental Model | Route of Administration | Dose Range / ED50 | Primary Pharmacodynamic Observation |

| Acetic Acid Writhing | Intravenous (i.v.) / p.o. | 1–10 mg/kg (ED50: 4.0 mg/kg) | Significant reduction in visceral nociceptive behavior (abdominal constrictions) . |

| Carrageenan Paw Edema | Oral (p.o.) | 3–100 mg/kg (ED50: 2.8 mg/kg) | Attenuates mechanical hyperalgesia; reduces prostanoid-dependent edema by up to 77% . |

| Spared Nerve Injury (SNI) | Intrathecal (i.t.) | 2–20 μg / 10 μL | Attenuates mechanical allodynia at 1 and 2 days post-surgery (early neuropathic phase). |

| PGE2-Induced Allodynia | Intraplantar (i.pl.) | 5 nmol | No effect (Self-validating negative control; confirms IP-receptor exclusivity) . |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary pharmacokinetic rationales and internal controls to isolate the IP receptor's role from generalized NSAID-like effects.

Protocol A: Formulation and Dosing Strategy

Causality & Rationale: Ro 1138452 is highly lipophilic. Administering it in pure aqueous buffers leads to crystal lattice precipitation, resulting in erratic absorption and false-negative in vivo data. The following vehicle ensures a stable micellar suspension for systemic distribution. Pharmacokinetic data shows that 1 hour after a 5 mg/kg i.v. dose in rats, the free plasma concentration is ~28 nM, which is well above its

-

Primary Solubilization: Dissolve Ro 1138452 powder in 100% DMSO to create a concentrated stock (e.g., 25.0 mg/mL). Note: DMSO disrupts the compound's crystal structure.

-

Co-Solvent Addition: Add PEG300 to achieve a 40% final volume ratio. Vortex thoroughly. PEG300 acts as a bridging co-solvent to prevent precipitation when introduced to water.

-

Surfactant Addition: Add Tween-80 to achieve a 5% final volume ratio. This forms micelles that encapsulate the lipophilic drug.

-

Aqueous Dilution: Slowly add sterile Saline (45% final volume ratio) dropwise while continuously vortexing.

-

Final Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Use immediately for oral (p.o.) or intraperitoneal (i.p.) dosing.

Protocol B: Carrageenan-Induced Paw Edema & Hyperalgesia Assay

Causality & Rationale: The carrageenan model produces a biphasic inflammatory response. The early phase (0–1 hour) is driven by histamine and serotonin, while the delayed phase (2–6 hours) is driven by COX-2 induction and subsequent prostanoid (PGI2/PGE2) release. Testing Ro 1138452 during the delayed phase specifically isolates its mechanism of action.

-

Baseline Habituation & Measurement (Time = -2 hours): Acclimate rats to the testing environment. Measure baseline paw volume using a plethysmometer and baseline mechanical withdrawal thresholds using von Frey filaments. Causality: Establishing individual baselines allows for paired statistical analysis, reducing inter-subject variability.

-

Pre-treatment (Time = -1 hour): Administer Ro 1138452 (e.g., 3, 10, or 30 mg/kg p.o.) or Vehicle. Include a positive control group dosed with Indomethacin (10 mg/kg p.o.). Causality: A 60-minute pre-treatment aligns with the drug's

, ensuring peak plasma concentrations during the inflammatory insult. -

Induction (Time = 0): Inject 100 μL of 1%

-carrageenan in sterile saline into the subplantar tissue of the right hind paw. -

Validation Checkpoint (Time = 1 hour): Measure paw volume. Minimal differences between Vehicle and Ro 1138452 groups should be observed here, as this phase is histamine-driven, validating the drug's prostanoid-specific mechanism.

-

Efficacy Evaluation (Time = 2, 4, and 6 hours): Measure paw volume and von Frey thresholds. Calculate the percentage reversal of hyperalgesia and edema relative to the Vehicle group. Ro 1138452 should demonstrate dose-dependent attenuation of both endpoints, peaking at the 4-hour mark.

References

A Methodological Guide to Investigating the Cardiovascular Effects of the Selective IP Receptor Antagonist, Ro 1138452 Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preclinical cardiovascular assessment of Ro 1138452 hydrochloride, a potent and selective prostacyclin (IP) receptor antagonist.[1][2] Given the integral role of the prostacyclin signaling pathway in maintaining cardiovascular homeostasis, a thorough investigation into the effects of its antagonism is a critical component of nonclinical safety and efficacy profiling. This document provides not just a series of experimental protocols, but a logical framework for elucidating the potential cardiovascular liabilities and therapeutic mechanisms of Ro 1138452 hydrochloride. We will detail a battery of in vitro, ex vivo, and in vivo assays, grounded in the principles of cardiovascular safety pharmacology, to provide a robust and translatable dataset for drug development professionals.

Introduction: The Rationale for Cardiovascular Scrutiny of Ro 1138452 Hydrochloride

Prostacyclin (PGI2) is a powerful endogenous signaling molecule that exerts significant influence over the cardiovascular system. Its primary effects, mediated through the Gs-protein coupled IP receptor, include potent vasodilation, inhibition of platelet aggregation, and suppression of vascular smooth muscle proliferation.[3] These actions collectively contribute to vascular health and the prevention of thrombosis.

Ro 1138452 hydrochloride has been identified as a selective antagonist of the IP receptor with high affinity (pKi = 8.3-9.3).[1][4] While its therapeutic potential has been explored in analgesia and inflammation, its deliberate opposition to the cardioprotective PGI2 pathway necessitates a rigorous evaluation of its cardiovascular effects.[5] Antagonism of the IP receptor could theoretically lead to:

-

Increased Vascular Tone: By blocking the vasodilatory effects of endogenous prostacyclin, Ro 1138452 could increase peripheral vascular resistance, potentially leading to hypertension.

-

Enhanced Platelet Aggregation: Inhibition of the IP receptor on platelets may lower the threshold for aggregation, potentially increasing the risk of thrombotic events.

-

Altered Cardiac Function: While direct effects on cardiomyocytes are less established for the IP receptor, changes in vascular resistance (afterload) and coronary blood flow could indirectly impact cardiac performance.

This guide is structured to systematically address these potential effects, moving from high-throughput in vitro screens to more complex, integrated in vivo models.

Mechanistic Framework: The IP Receptor Signaling Cascade

Understanding the underlying signaling pathway is fundamental to designing and interpreting cardiovascular studies of Ro 1138452. The canonical IP receptor signaling cascade is initiated by the binding of prostacyclin, which triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets in vascular smooth muscle cells and platelets, ultimately leading to vasodilation and inhibition of platelet aggregation, respectively.[3][6]

Preclinical Cardiovascular Assessment Workflow

A tiered approach is recommended to efficiently characterize the cardiovascular profile of Ro 1138452 hydrochloride.

Tier 1: In Vitro Screening

The initial tier focuses on identifying direct effects on key components of the cardiovascular system at a cellular and tissue level.

Rationale: To comply with ICH S7B guidelines and de-risk for proarrhythmic potential, the primary off-target assessment should be the effect of Ro 1138452 on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can delay ventricular repolarization, leading to QT interval prolongation and an increased risk of Torsades de Pointes.[7][8]

Experimental Protocol: Manual Whole-Cell Patch-Clamp

-

Cell Culture: Use HEK293 cells stably transfected with the hERG channel. Culture cells to 70-90% confluency.

-

Cell Preparation: Harvest cells and resuspend in an extracellular solution (in mM: 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4).

-

Patch-Clamp Recording:

-

Establish whole-cell configuration using borosilicate glass electrodes filled with intracellular solution (in mM: 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH 7.2).

-

Maintain the holding potential at -80 mV.

-

Apply a depolarizing pulse to +40 mV for 500 ms, followed by a ramp down to -80 mV over 100 ms to elicit the characteristic hERG tail current.[9][10]

-

Repeat this voltage protocol at regular intervals (e.g., every 5 seconds).

-

-

Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of Ro 1138452 hydrochloride. Include a vehicle control and a known hERG blocker (e.g., E-4031) as a positive control.

-

Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage inhibition relative to baseline and determine the IC50 value.

Rationale: To directly assess the functional consequence of IP receptor antagonism on vascular tone. This assay will determine if Ro 1138452 can block prostacyclin-induced vasodilation or has any direct vasoactive properties.

Experimental Protocol: Isometric Tension Recording

-

Tissue Preparation: Euthanize a male Wistar rat (250-300g) and excise the thoracic aorta. Clean the aorta of adherent tissue and cut into ~4 mm rings.[11]

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C. Attach one end to a fixed support and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate under a resting tension of ~2g for 60-90 minutes, replacing the buffer every 15-20 minutes.

-

Viability Check: Contract the rings with a high concentration of phenylephrine (e.g., 1 µM). Once a stable plateau is reached, induce relaxation with acetylcholine (e.g., 10 µM) to verify endothelial integrity.

-

Antagonism Protocol:

-

Pre-contract the aortic rings with phenylephrine to ~80% of their maximum response.

-

Once a stable contraction is achieved, perform a cumulative concentration-response curve to a selective IP agonist (e.g., cicaprost) to induce relaxation.

-

Wash out the agonist and incubate a set of rings with a specific concentration of Ro 1138452 hydrochloride for 30-60 minutes.

-

Repeat the cumulative concentration-response curve to cicaprost in the presence of Ro 1138452.

-

-

Data Analysis: Compare the concentration-response curves of cicaprost in the absence and presence of Ro 1138452. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value using a Schild plot analysis to quantify the antagonist potency.

Rationale: To determine the effect of Ro 1138452 on the anti-aggregatory action of prostacyclin on platelets.

Experimental Protocol: Light Transmission Aggregometry

-

Platelet-Rich Plasma (PRP) Preparation: Collect human whole blood into tubes containing 3.8% sodium citrate. Centrifuge at a low speed (e.g., 120g) for 15 minutes to obtain PRP.[12]

-

Aggregometry:

-

Place an aliquot of PRP into a cuvette with a stir bar in a light transmission aggregometer at 37°C.

-

Establish a baseline of 0% aggregation (PRP) and 100% aggregation (platelet-poor plasma).

-

Add a sub-maximal concentration of an IP agonist (e.g., iloprost) to inhibit platelet aggregation.

-

Then, add a platelet agonist such as ADP (e.g., 5 µM) or collagen (e.g., 2 µg/mL) to induce aggregation and record the response.

-

To test for antagonism, pre-incubate the PRP with Ro 1138452 hydrochloride before adding the IP agonist and then the aggregating agent.

-

-

Data Analysis: Measure the maximum percentage of aggregation. Determine the ability of Ro 1138452 to reverse the inhibitory effect of the IP agonist on platelet aggregation.

Tier 2: Ex Vivo Integrated System Assessment

This tier examines the effects of Ro 1138452 on the whole heart, an integrated system with complex electrophysiological and contractile properties.

Rationale: The Langendorff preparation allows for the study of cardiac contractility, heart rate, and coronary flow in the absence of systemic neural and hormonal influences.[2][7] This will reveal any direct effects of Ro 1138452 on myocardial function.

Experimental Protocol: Retrograde Perfusion

-

Heart Isolation: Anesthetize a rat or guinea pig, inject heparin, and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

Cannulation and Perfusion: Mount the aorta onto the cannula of the Langendorff apparatus and begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg) and temperature (37°C).[13]

-

Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Place electrodes on the epicardial surface to record an electrocardiogram.

-

Stabilization: Allow the heart to stabilize for 20-30 minutes.

-

Data Acquisition: Record baseline parameters including left ventricular developed pressure (LVDP), rate of pressure change (±dP/dt), heart rate, and coronary flow.

-

Compound Administration: Introduce Ro 1138452 hydrochloride into the perfusate at various concentrations and record the effects on the measured parameters.

-

Data Analysis: Compare the cardiac parameters before and after drug administration to identify any effects on contractility (inotopy), heart rate (chronotropy), or coronary vascular tone.

Tier 3: In Vivo Hemodynamic Evaluation

The final tier assesses the integrated cardiovascular response to Ro 1138452 in a conscious, freely moving animal, providing the most physiologically relevant data.

Rationale: Telemetry is the gold standard for in vivo cardiovascular safety pharmacology, allowing for continuous monitoring of blood pressure, heart rate, and ECG in conscious, unrestrained animals, thereby avoiding the confounding effects of anesthesia and restraint stress.[14][15]

Experimental Protocol: Implantable Telemetry Device

-

Transmitter Implantation: Under sterile surgical conditions, implant a telemetry transmitter (e.g., DSI PA-C10) in a rat. The catheter is typically placed in the carotid artery for blood pressure measurement, and ECG leads are positioned subcutaneously.[16][17]

-

Recovery: Allow the animal to recover from surgery for at least 7-10 days before any data collection.

-

Data Acquisition: House the animal in its home cage on a receiver platform. Record baseline cardiovascular data for at least 24 hours to establish a diurnal rhythm.

-

Dosing: Administer Ro 1138452 hydrochloride via the intended clinical route (e.g., oral gavage) at multiple dose levels. Include a vehicle control group.

-

Post-Dose Monitoring: Continuously record blood pressure (systolic, diastolic, mean), heart rate, and ECG for at least 24 hours post-dose.

-

Data Analysis: Analyze the data for changes in hemodynamic parameters compared to baseline and vehicle-treated animals. Pay close attention to effects on blood pressure and heart rate. Perform ECG analysis to identify any changes in intervals (e.g., PR, QRS, QT).

Data Summary and Interpretation

The data from this comprehensive workflow should be compiled and interpreted in an integrated manner.

| Parameter | Assay | Primary Endpoint(s) | Hypothesized Effect of Ro 1138452 |

| Proarrhythmic Risk | hERG Patch Clamp | IC50 for hERG current inhibition | Low risk expected due to target selectivity, but must be confirmed. |

| Vascular Tone | Isolated Aortic Ring | pA2 value against IP agonist-induced relaxation | Antagonism of relaxation (rightward shift of agonist curve). |

| Platelet Function | Platelet Aggregometry | Reversal of IP agonist-mediated inhibition | Increased platelet aggregation in the presence of an IP agonist. |

| Cardiac Function | Langendorff Heart | LVDP, ±dP/dt, Heart Rate, Coronary Flow | Minimal direct effects; potential for reduced coronary flow if vasoconstriction occurs. |

| Hemodynamics & ECG | In Vivo Telemetry | Mean Arterial Pressure, Heart Rate, QT Interval | Potential for increased blood pressure. Unlikely to directly affect QT interval. |

Conclusion

The investigation into the cardiovascular effects of Ro 1138452 hydrochloride must be approached with scientific rigor and a clear understanding of its mechanism of action. By antagonizing the protective prostacyclin pathway, this compound has the potential to alter vascular tone and platelet function. The tiered experimental plan outlined in this guide, progressing from in vitro target validation to ex vivo functional assays and culminating in in vivo hemodynamic monitoring, provides a robust framework for a comprehensive cardiovascular risk assessment. The resulting data will be crucial for making informed decisions in the drug development process, ensuring both a thorough understanding of the compound's pharmacological profile and the safety of its potential clinical application.

References

-

Ghosh, M., & Stuehr, D. J. (2012). PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING. Journal of Biological Chemistry, 287(20), 16278–16285. [Link]

-

Klabunde, R. E. (n.d.). Prostacyclin Receptor Agonists. Cardiovascular Pharmacology Concepts. [Link]

-

Wikipedia. (2023). Prostacyclin receptor. [Link]

-

JoVE. (2014, April 9). A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts. [Link]

-

Zimmermann, K., Schror, K., & Hohlfeld, T. (2008). Activation of the PGI2/IP System Contributes to the Development of Circulatory Failure in a Rat Model of Endotoxic Shock. Hypertension, 52(1), 136–142. [Link]

-

Bley, K. R., Bhattacharya, A., Gallaschun, R. J., et al. (2006). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. British journal of pharmacology, 147(3), 335–345. [Link]

-

Wang, Y., Lu, J., & Itohara, S. (2014). A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts. Journal of visualized experiments : JoVE, (86), 51379. [Link]

-

Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. [Link]

-

Bell, R. M., & Mocanu, M. M. (2011). the Langendorff technique of isolated heart perfusion. Journal of molecular and cellular cardiology, 50(6), 940–950. [Link]

-

JoVE. (2016, December 12). Turbidimetry on Human Washed Platelets: The Effect of the Pannexin1-inhibitor Brilliant Blue FCF on Collagen-induced Aggregation. [Link]

-

Wikipedia. (n.d.). Langendorff heart. [Link]

-

Springer Nature Experiments. (n.d.). Measuring Blood Pressure in Small Laboratory Animals. [Link]

-

Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]

-

Inotiv. (n.d.). Rodent Cardiovascular Telemetry. [Link]

-

U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

-

Evotec. (n.d.). hERG Safety Assay. [Link]

-

Jackson, E. K., & Raghvendra, K. D. (1998). Cyclic AMP–Adenosine Pathway Inhibits Vascular Smooth Muscle Cell Growth. Hypertension, 32(1), 168-175. [Link]

-

Scintica Instrumentation. (n.d.). Isolated Heart | Heart Perfusion | Langendorff Examination. [Link]

-

Baker, M., Robinson, S. D., & Lechertier, T. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100781. [Link]

-

Mouse Metabolic Phenotyping Centers. (2014, January 30). Mouse Blood Pressure Telemetry. [Link]

-

Hechler, B., Gachet, C., & Mangin, P. H. (2000). Ultrastructural Studies of Platelet Aggregates From Human Subjects Receiving Clopidogrel and From a Patient With an Inherited Defect of an ADP-Dependent Pathway of Platelet Activation. Arteriosclerosis, Thrombosis, and Vascular Biology, 20(4), e27-e34. [Link]

-

Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). The Aortic Ring Assay and Its Use for the Study of Tumor Angiogenesis. In Angiogenesis (pp. 255-260). Humana Press. [Link]

-

Brette, F., & Vassort, G. (2000). SIMPLE EXPERIMENTS TO UNDERSTAND THE IONIC ORIGINS AND CHARACTERISTICS OF THE VENTRICULAR CARDIAC ACTION POTENTIAL. Advances in Physiology Education, 23(1), S36-S46. [Link]

-

Washington University in St. Louis. (n.d.). Telemetry Services | Mouse Cardiovascular Phenotyping Core. [Link]

-

Nagy, B., Jr, & Racz, K. (2017). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. International journal of molecular sciences, 18(8), 1807. [Link]

-

Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of pharmacology & pharmacotherapeutics, 3(2), 172–177. [Link]

-

Nicosia, R. F., & Ottinetti, A. (1990). Aortic Ring Assay. In Vitro Cellular & Developmental Biology, 26(2), 119-128. [Link]

-

Schiattarella, G. G., & Hill, J. A. (2015). Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice. Journal of visualized experiments : JoVE, (103), 53086. [Link]

-

Kurtz, T. W., Griffin, K. A., & Bidani, A. K. (2005). Recommendations for Blood Pressure Measurement in Humans and Experimental Animals. Hypertension, 45(2), 299-310. [Link]

-

Marais, E., & Wessel, J. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 6, 143–153. [Link]

-

Bogdan, S., Luca, V., Ober, C., Melega, I., Pestean, C., Codea, R., & Oana, L. (2019). Comparison among different methods for blood pressure monitoring in rats: literature review. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Veterinary Medicine, 76(1), 1-8. [Link]

-

REPROCELL. (2023, January 16). From rat aorta to resistance arteries: measuring vascular contractility. [Link]

-

de Faria, A. P. M., & de Paula, R. B. (2022). Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review. Research, Society and Development, 11(8), e26111830691. [Link]

-

LITFL. (2021, August 23). Cardiac Action Potential - Electrical Properties - Part One. [Link]

-

University of Guelph. (n.d.). Cardiac Action Potentials – Human Physiology. [Link]

-

Virag, L., Iost, N., & Opincariu, M. (2013). Representative action potential recordings measured in ventricular... | Download Scientific Diagram. ResearchGate. [Link]

-

Indolfi, C., Di Lorenzo, E., & Rapacciuolo, A. (2004). Differential regulation of vascular smooth muscle and endothelial cell proliferation in vitro and in vivo by cAMP/PKA-activated p85α PI3K. American Journal of Physiology-Heart and Circulatory Physiology, 286(4), H1440-H1447. [Link]

-

Hayashi, M., & Ishii, H. (1998). Distinct Role of cAMP and cGMP in the Cell Cycle Control of Vascular Smooth Muscle Cells. Hypertension, 32(2), 347-352. [Link]

-

Yegutkin, G. G., & Jackson, E. K. (2007). 2′,3′-cAMP, 3′-AMP, and 2′-AMP inhibit human aortic and coronary vascular smooth muscle cell proliferation via A2B receptors. American Journal of Physiology-Heart and Circulatory Physiology, 292(2), H884-H890. [Link]

-

Tang, L., & Li, J. (2015). cAMP-producing agonist beraprost inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP. Cardiovascular Research, 107(3), 445–454. [Link]

Sources

- 1. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 4. porsolt.com [porsolt.com]

- 5. Turbidimetry on Human Washed Platelets: The Effect of the Pannexin1-inhibitor Brilliant Blue FCF on Collagen-induced Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Langendorff heart - Wikipedia [en.wikipedia.org]

- 8. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]

- 9. sophion.com [sophion.com]

- 10. fda.gov [fda.gov]

- 11. reprocell.com [reprocell.com]

- 12. ahajournals.org [ahajournals.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inotiv.com [inotiv.com]

- 16. mmpc.org [mmpc.org]

- 17. Telemetry Services | Mouse Cardiovascular Phenotyping Core | Washington University in St. Louis [mcpc.wustl.edu]

Technical Guide: Ro 1138452 Hydrochloride for Prostacyclin (IP) Receptor Signaling

Executive Summary

Ro 1138452 hydrochloride is a potent, selective, and competitive antagonist of the Prostacyclin (IP) receptor.[1] Unlike earlier non-selective prostanoid tools, Ro 1138452 distinguishes IP-mediated effects from those of EP receptor subtypes (EP1–EP4), making it the "gold standard" tool compound for isolating the vasodilatory, anti-platelet, and anti-inflammatory pathways of Prostacyclin (

Part 1: Pharmacological Profile & Specifications

Chemical & Physical Properties

Ro 1138452 is an imidazoline derivative.[2] The hydrochloride salt form is preferred for improved stability and solubility in organic solvents prior to aqueous dilution.

| Parameter | Specification |

| IUPHAR Name | Ro 1138452 |

| Chemical Name | 4,5-dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine |

| Molecular Weight | ~345.87 (HCl salt); 309.41 (Free base) |

| Solubility | Soluble in DMSO (>50 mg/mL) and Ethanol (>50 mg/mL).[1][3] Insoluble in water.[1] |

| Storage | -20°C (Solid); Solutions in DMSO stable at -20°C for < 1 month. |

Binding Affinity & Selectivity

Ro 1138452 is highly selective for the IP receptor, with nanomolar affinity.[4] However, researchers must be aware of its secondary binding targets at high concentrations to avoid confounding data.

| Receptor Target | Affinity ( | Functional Consequence |

| Human IP Receptor | Primary Target: Blocks cAMP generation & vasodilation. | |

| Rat IP Receptor | Potent inhibition in rodent models. | |

| EP Receptors (1-4) | Negligible binding at therapeutic doses (< 1 µM). | |

| Imidazoline | Critical Control: Potential off-target effect at high doses. | |

| PAF Receptor | Critical Control: Potential interference in inflammatory assays. |

Expert Insight: When designing experiments, maintain Ro 1138452 concentrations between 10 nM and 1 µM . Exceeding 10 µM significantly increases the risk of off-target modulation of Imidazoline

sites and Platelet-Activating Factor (PAF) receptors [1].

Part 2: Mechanism of Action & Signaling Pathway

The IP receptor is a Gs-protein coupled receptor (GPCR). Under basal conditions, binding of the endogenous agonist Prostacyclin (

Ro 1138452 acts as a competitive orthosteric antagonist , occupying the ligand-binding pocket and preventing Gs coupling. This blockade inhibits the downstream accumulation of cAMP and the subsequent phosphorylation of PKA substrates (e.g., VASP in platelets).

Diagram 1: IP Receptor Signaling & Antagonism

This diagram illustrates the canonical Gs-coupled pathway and the specific blockade point of Ro 1138452.

Caption: Ro 1138452 competitively blocks PGI2 binding, preventing Gs-mediated cAMP accumulation.

Part 3: Validated Experimental Protocols

Protocol A: Inhibition of Platelet Aggregation (Functional Assay)

This assay quantifies the ability of Ro 1138452 to reverse the anti-aggregatory effects of IP agonists.

Reagents:

-

Washed human platelets (avoid PRP to prevent protein binding issues).

-

Aggregating Agent: ADP (10 µM) or U46619.

-

Buffer: Tyrode’s buffer (pH 7.4).

Step-by-Step Workflow:

-

Preparation: Resuspend washed platelets at

cells/mL in Tyrode’s buffer. -

Incubation (Antagonist): Add Ro 1138452 (0.1 nM – 1 µM) or Vehicle (DMSO < 0.1%) to cuvettes. Incubate for 5–10 minutes at 37°C.

-

Challenge (Agonist): Add Iloprost at an

concentration (typically 1–10 nM) to induce IP signaling (which inhibits aggregation). Incubate for 2 minutes. -

Induction: Add ADP (10 µM) to stimulate aggregation.

-

Measurement: Monitor light transmission (LTA) for 5 minutes.

-

Analysis: Ro 1138452 should restore ADP-induced aggregation in a dose-dependent manner (shifting the Iloprost curve to the right).

Protocol B: cAMP Accumulation Assay (Molecular Assay)

Used to determine

Reagents:

-

Cells: CHO-K1 stably expressing human IP receptor.[3]

-

Detection: HTRF or GloSensor cAMP kit.

-

PDE Inhibitor: IBMX (500 µM) to prevent cAMP degradation.[7]

Step-by-Step Workflow:

-

Seeding: Plate cells in 384-well plates (5,000 cells/well) in low-serum medium.

-

Pre-treatment: Add IBMX (500 µM) + Ro 1138452 (serial dilution:

to -

Stimulation: Add Agonist (e.g., Carbaprostacyclin or Iloprost) at a fixed

concentration. Incubate for 30–60 minutes at RT. -

Lysis/Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate) per kit instructions.[7]

-

Read: Measure FRET signal (665/620 nm ratio).

-

Calculation: Plot % Inhibition vs. Log[Ro 1138452]. Expect

in the low nanomolar range (~10–50 nM depending on agonist concentration).

Diagram 2: Experimental Logic Flow

This flowchart guides the researcher through the decision-making process for assay setup.

Caption: Workflow selection for native (functional) vs. recombinant (molecular) IP receptor assays.

Part 4: Troubleshooting & Controls (Self-Validating Systems)

To ensure "Trustworthiness," every experiment using Ro 1138452 must include specific controls to rule out off-target effects, particularly given its affinity for I2 and PAF receptors.

The "Schild Plot" Validation

To confirm Ro 1138452 is acting competitively at the IP receptor:

-

Perform Agonist (Iloprost) dose-response curves in the presence of 0, 10, 30, and 100 nM Ro 1138452.

-

The curves should shift parallel to the right with no depression of the maximal response (

). -

Schild Slope: The slope of

vs

Specificity Controls

-

Negative Control (EP Receptors): Test Ro 1138452 (1 µM) against PGE2-induced signaling in EP-expressing cells. There should be no inhibition . If inhibition occurs, the concentration is too high.

-

Off-Target Control (PAF): If studying inflammation, verify that Ro 1138452 does not inhibit PAF-induced calcium flux.

Handling Precautions

-

Hygroscopic: The HCl salt is hygroscopic. Store in a desiccator.

-

DMSO Stock: Prepare fresh or store single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound and alter calculated

values.

References

-

Bley, K. R., et al. (2006).[3][8] "Ro 1138452 and Ro 3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335-345.[3]

-

Ayer, L. M., et al. (2008).[3] "Ro 1138452 is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells."[2][3] Journal of Pharmacology and Experimental Therapeutics, 324(2), 815-826.[3]

-

IUPHAR/BPS Guide to Pharmacology. (2024). "Prostanoid Receptors: IP Receptor Antagonists."

-

Cayman Chemical. (2024).

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. RO-1138452 [drugs.ncats.io]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Ro 1138452 hydrochloride.

Selective IP (Prostacyclin) Receptor Antagonist[1][2]

Executive Summary

Ro 1138452 hydrochloride (also known as CAY10441) is a high-affinity, selective antagonist of the prostacyclin (IP) receptor.[1] It is a critical pharmacological tool used to dissect the physiological roles of prostacyclin (

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Ro 1138452 belongs to the 2-(phenylamino)imidazoline class of compounds.[2][3][4] Its structural core facilitates high-affinity binding to the orthosteric site of the G-protein coupled IP receptor.

Table 1: Chemical Specifications

| Property | Specification |

| Common Name | Ro 1138452 Hydrochloride |

| Synonyms | CAY10441; Ro-11-38452 |

| IUPAC Name | 4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride |

| CAS Number | 221529-58-4 (Free base) |

| Molecular Formula | |

| Molecular Weight | 345.87 g/mol (HCl salt); 309.41 g/mol (Free base) |

| Solubility | DMSO (~20 mg/mL), Ethanol (~20 mg/mL), DMF (~30 mg/mL).[1] Insoluble in water. |

| Appearance | White to off-white solid |

| Stability | Hygroscopic. Store desicated at -20°C. Stable for >2 years if properly stored. |

Structural Insight: The isopropyl ether moiety on the distal phenyl ring is crucial for hydrophobic pocket occupancy within the IP receptor, while the imidazoline ring mimics the charged interactions typically associated with the carboxylic acid of endogenous prostanoids, albeit through a different binding mode.

Pharmacology & Mechanism of Action[9]

2.1 Mechanism: Competitive Antagonism

Ro 1138452 functions as a competitive antagonist at the cell surface IP receptor. Under physiological conditions, the IP receptor couples primarily to

-

Potency:

2.2 Signaling Pathway Interference

The following diagram illustrates the canonical signaling pathway of Prostacyclin (

Figure 1: Ro 1138452 competitively binds to the IP receptor, preventing

2.3 Selectivity Profile

One of the defining features of Ro 1138452 is its "clean" pharmacological profile compared to non-selective NSAIDs or earlier antagonists.

| Receptor Target | Affinity ( | Interaction Type |

| IP (Prostacyclin) | 9.3 | Antagonist |

| EP1, EP2, EP3, EP4 | < 5.0 | Negligible |

| TP (Thromboxane) | < 5.0 | Negligible |

| Imidazoline ( | ~ 8.3 | Binding (Non-functional) |

| PAF Receptor | ~ 7.9 | Weak Binding |

*Note: While affinity for

Experimental Applications & Protocols

3.1 In Vitro: Inhibition of cAMP Accumulation

This assay validates the antagonist potency of Ro 1138452 against an IP agonist (e.g., Cicaprost or Iloprost).

Protocol:

-

Cell Line: CHO-K1 cells stably expressing human IP receptor or human platelet-rich plasma (PRP).

-

Stock Prep: Dissolve Ro 1138452 in 100% DMSO to 10 mM.

-

Critical Step: Serial dilute in PBS/BSA buffer. Ensure final DMSO concentration is < 0.1% to avoid solvent effects.

-

-

Incubation: Pre-incubate cells with Ro 1138452 (0.1 nM – 10 µM) for 15 minutes at 37°C.

-

Stimulation: Add agonist (e.g., 10 nM Cicaprost) and incubate for 30 minutes.

-

Detection: Lyse cells and quantify cAMP using ELISA or FRET-based biosensors.

-

Analysis: Plot Log[Antagonist] vs. Response. Calculate

and convert to

3.2 In Vivo: Nociception Models

Ro 1138452 is orally bioavailable and effective in rodent models of inflammatory pain.

-

Vehicle: 0.5% Methylcellulose or Saline/Ethanol (90:10).

-

Readout: Reduction in writhing (acetic acid model) or mechanical hyperalgesia (carrageenan model).[1][7][8]

Safety & Handling (MSDS Highlights)

-

Hazard Identification: Irritant. May cause respiratory tract, skin, and eye irritation.

-

Handling: Use in a chemical fume hood. Wear nitrile gloves and safety glasses.

-

Storage:

-

Disposal: Dispose of as hazardous chemical waste.

References

-

Bley, K. R., et al. (2006).[6] "Ro 1138452 and Ro 3244794: Characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335–345.[10]

-

Jones, R. L., et al. (2006).[6] "Investigation of the prostacyclin (IP) receptor antagonist Ro 1138452 on isolated blood vessel and platelet preparations."[2][11][4] British Journal of Pharmacology, 149(1), 110–121.

-

Ayer, L. M., et al. (2008).[10] "Ro 1138452 is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells."[10][11] Journal of Pharmacology and Experimental Therapeutics, 324(2), 815–826.[10]

-

Cayman Chemical. "CAY10441 (Ro 1138452) Product Information."[10][5]

-

Tocris Bioscience. "Ro 1138452 hydrochloride Product Information."

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Ro 1138452 hydrochloride | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 3. Ro 1138452 hydrochloride | C19H24ClN3O | CID 91826074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. adooq.com [adooq.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. RO-1138452 [drugs.ncats.io]

Ro 1138452 hydrochloride CAS number and molecular weight.

The following technical guide provides an in-depth profile of Ro 1138452 hydrochloride , designed for researchers and drug development professionals.

High-Affinity, Selective Antagonist of the Prostacyclin (IP) Receptor

Executive Summary

Ro 1138452 (also known as CAY10441) is a potent, selective, and orally active antagonist of the prostacyclin (IP) receptor.[1][2][3][4] Unlike earlier generation prostanoid antagonists which often suffered from cross-reactivity with EP or TP receptors, Ro 1138452 exhibits high selectivity, making it a critical tool for dissecting the specific physiological roles of prostacyclin (PGI2) in inflammation, pain processing (nociception), and cardiovascular hemodynamics.

This guide details the physicochemical properties, mechanistic pathways, and validated experimental protocols for utilizing Ro 1138452 in pharmacological research.

Chemical Profile & Physicochemical Properties[4][5][6][7]

The compound is most commonly supplied as a hydrochloride salt to ensure stability and water solubility for biological assays. Researchers must distinguish between the CAS number of the free base and the molecular weight of the salt form used in calculations.

Identity & Constants

| Property | Data | Notes |

| Compound Name | Ro 1138452 hydrochloride | Also known as CAY10441 |

| CAS Number | 221529-58-4 | Refers to the Free Base |

| Molecular Formula | C₁₉H₂₃N₃O[4][5] · HCl | Hydrochloride Salt |

| Molecular Weight | 345.87 g/mol | Use this value for molarity calculations |

| Free Base MW | 309.41 g/mol | For reference only |

| Appearance | White to off-white solid | Crystalline |

| Solubility | DMSO (100 mM), Ethanol (100 mM) | Water solubility is lower (~35 mg/mL) |

| IUPAC Name | 4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride |

Storage & Stability

-

Solid State: Store at -20°C. Stable for ≥ 2 years.

-

Stock Solution: Solutions in DMSO or Ethanol can be stored at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Mechanism of Action (MoA)

Pharmacological Target

Ro 1138452 acts as a competitive antagonist at the IP receptor (Prostacyclin receptor).[1][3][6][][8]

-

Affinity (pKᵢ): ~9.3 in human platelets; ~8.7 in recombinant human IP receptor systems.[1][3][]

-

Selectivity: >1000-fold selective for IP over other prostanoid receptors (EP1–4, DP, FP, TP).

Signaling Pathway Interference

Under normal physiological conditions, Prostacyclin (PGI2) binds to the Gs-coupled IP receptor, triggering Adenylyl Cyclase (AC) activation and subsequent cAMP accumulation. This cascade leads to vasodilation and inhibition of platelet aggregation. Ro 1138452 intercepts this signal by blocking the orthosteric binding site of the IP receptor.

Pathway Visualization

The following diagram illustrates the specific node of inhibition within the arachidonic acid signaling cascade.

Figure 1: Ro 1138452 prevents PGI2-mediated cAMP accumulation and downstream physiological effects.[5][8]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for in vitro validation of Ro 1138452 activity.

Protocol A: Inhibition of cAMP Accumulation (Cell-Based Assay)

Objective: Determine the IC50 of Ro 1138452 against a fixed concentration of IP agonist (e.g., Cicaprost or Iloprost).

-

Cell Preparation: Use CHO-K1 cells stably expressing the human IP receptor.[3] Seed at 10,000 cells/well in a 384-well plate.

-

Antagonist Pre-Incubation:

-

Prepare serial dilutions of Ro 1138452 in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).

-

Add Ro 1138452 to cells and incubate for 30 minutes at 37°C .

-

-

Agonist Stimulation:

-

Add Cicaprost (or Iloprost) at a concentration equivalent to its EC80 (typically ~10 nM).

-

Include 500 µM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

-

Incubate for 60 minutes at 37°C .

-

-

Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA-based cAMP detection kit.

-

Analysis: Plot % Inhibition vs. Log[Ro 1138452]. Expect an IC50 in the low nanomolar range (~1–10 nM).

Protocol B: Platelet Aggregation Assay (Ex Vivo)

Objective: Verify functional antagonism in a physiological system.

-

Blood Collection: Collect human venous blood into citrate tubes. Centrifuge at 200 x g for 15 mins to obtain Platelet-Rich Plasma (PRP).

-

Preparation: Aliquot PRP (250 µL) into aggregometer cuvettes. Maintain at 37°C with stirring (1000 rpm).

-

Antagonist Treatment:

-

Add Ro 1138452 (1 µM final concentration) or vehicle (DMSO < 0.1%).

-

Incubate for 2 minutes .

-

-

Agonist Challenge:

-

Add Cicaprost (10–100 nM) to induce anti-aggregatory signaling.

-

Immediately follow with an aggregatory agent (e.g., ADP 5 µM or Collagen 2 µg/mL) to stimulate aggregation.

-

-

Readout:

-

Control: Cicaprost inhibits ADP-induced aggregation (Light Transmission increases).

-

Experimental: In the presence of Ro 1138452, Cicaprost fails to inhibit aggregation. The platelets aggregate as if no Cicaprost was present.

-

References

-

Clark, R. L., et al. (2004). Discovery and SAR development of 2-(phenylamino) imidazolines as prostacyclin receptor antagonists.[6] Bioorganic & Medicinal Chemistry Letters, 14(4), 1053–1056.

-

Bley, K. R., et al. (2006). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists.[6] British Journal of Pharmacology, 147(3), 335–345.

-

Jones, R. L., et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[6][][8] British Journal of Pharmacology, 149(1), 110–120.[]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. RO1138452 | Prostaglandin Receptor | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Ro 1138452 hydrochloride | C19H24ClN3O | CID 91826074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 8. RO-1138452 [drugs.ncats.io]

Methodological & Application

In Vitro Characterization of Ro 11-38452 Hydrochloride: A Guide to Experimental Design and Protocols

This comprehensive technical guide provides detailed application notes and experimental protocols for the in vitro characterization of Ro 11-38452 hydrochloride, a potent and selective prostacyclin (IP) receptor antagonist.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid receptor pharmacology and related signaling pathways.

Introduction: Understanding Ro 11-38452 Hydrochloride

Ro 11-38452 hydrochloride is a small molecule antagonist that exhibits high affinity and selectivity for the human prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The IP receptor is a key player in a variety of physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation. Its endogenous ligand, prostacyclin (PGI2), activates the receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Ro 11-38452 acts by competitively binding to the IP receptor, thereby preventing the binding of prostacyclin and other IP receptor agonists. This blockade inhibits the downstream signaling cascade, most notably the production of cAMP.[2][3] Its selectivity is a crucial feature, as it shows minimal affinity for other prostanoid receptors such as EP1-4, FP, and TP, ensuring targeted investigation of IP receptor function.

This guide will detail the necessary in vitro assays to confirm the binding affinity, functional antagonism, and selectivity of Ro 11-38452 hydrochloride.

Core Experimental Workflow

The in vitro characterization of Ro 11-38452 hydrochloride typically follows a logical progression from confirming direct receptor interaction to elucidating its functional consequences on cellular signaling.

Caption: Core experimental workflow for characterizing Ro 11-38452 hydrochloride.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Ro 11-38452 hydrochloride, compiled from published literature. These values serve as a benchmark for experimental outcomes.

| Parameter | System | Value | Reference |

| pKi | Human Platelets | 9.3 ± 0.1 | [4][5] |

| Recombinant human IP receptor | 8.7 ± 0.06 | [4][5] | |

| Selective prostacyclin IP receptor | 8.3 | ||

| pIC50 | cAMP accumulation in CHO-K1 cells | 7.0 ± 0.07 | [2] |

| pA2 | Human pulmonary artery (vs. cicaprost) | 8.20 | [6] |

| Guinea-pig aorta (vs. cicaprost) | 8.39 | [6] | |

| Rabbit mesenteric artery (vs. cicaprost) | 8.12 | [6] |

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This protocol is designed to determine the binding affinity (Ki) of Ro 11-38452 hydrochloride for the human IP receptor using a competitive radioligand binding assay.

Rationale: This assay directly measures the ability of the compound to displace a known radiolabeled ligand from the receptor, providing a quantitative measure of its binding affinity.

Caption: Workflow for the radioligand binding assay.

Materials:

-

Cell membranes from a cell line overexpressing the human IP receptor (e.g., CHO-K1 cells).

-

Radiolabeled IP receptor agonist (e.g., [3H]-iloprost).

-

Ro 11-38452 hydrochloride.

-

Non-labeled IP receptor agonist (for non-specific binding determination, e.g., iloprost).

-

Assay buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the IP receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.[4] Resuspend the final pellet in assay buffer.

-

Compound Dilution: Prepare a serial dilution of Ro 11-38452 hydrochloride in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Ro 11-38452 hydrochloride at various concentrations (for competition curve).

-

A high concentration of non-labeled agonist (for non-specific binding).

-

Radiolabeled ligand at a concentration near its Kd.

-

Cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the Ro 11-38452 hydrochloride concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Accumulation Assay for Functional Antagonism (IC50)

This protocol measures the ability of Ro 11-38452 hydrochloride to inhibit the increase in intracellular cAMP induced by an IP receptor agonist.

Rationale: This functional assay provides a measure of the compound's potency as an antagonist in a cellular context, reflecting its ability to block the receptor's signaling cascade.

Materials:

-

CHO-K1 cells stably expressing the human IP receptor.

-

Ro 11-38452 hydrochloride.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Culture: Plate the CHO-K1-hIP cells in 96-well plates and grow to confluency.

-